molecular formula C16H11ClN4S B184352 3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-24-6

3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B184352
CAS No.: 93073-24-6
M. Wt: 326.8 g/mol
InChI Key: BAHUKPLREPIXDN-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its fused triazole-thiadiazole structure, which enhances its biological activity and potential therapeutic applications. The presence of the chlorophenyl and phenyl groups further contributes to its distinct pharmacological profile .

Biological Activity

3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H11ClN4S
  • Molecular Weight : 326.8 g/mol
  • CAS Number : 93073-24-6

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting chromatin condensation. It has shown significant inhibition of c-Met kinase activity and cell growth in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in the MKN45 cell line .
  • Antimicrobial Activity : The compound inhibits bacterial and fungal growth by interfering with their cell wall synthesis and metabolic pathways. Its effectiveness against a range of pathogens highlights its potential as an antimicrobial agent.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. This property is crucial for preventing various diseases associated with oxidative stress.

Biological Activity Data

Activity TypeDescriptionIC50 Values
AnticancerInhibition of c-Met kinase2.02 nM (c-Met)
Cell growth inhibition in MKN4588 nM
AntimicrobialInhibition of bacterial/fungal growthVaries by strain
AntioxidantScavenging free radicalsNot specified

Case Studies and Research Findings

Recent studies have explored various derivatives of the triazolothiadiazole scaffold:

  • Study on Anticancer Properties : A series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their biological activity. The most promising compound demonstrated selective inhibition against c-Met kinase with minimal effects on other kinases .
  • Antimicrobial Evaluation : Derivatives of this compound were tested against multiple bacterial strains and fungi. Results indicated significant antimicrobial activity compared to standard antibiotics.
  • Antioxidant Studies : The antioxidant capacity was assessed using various in vitro assays that measure free radical scavenging ability. The compound showed promising results in reducing oxidative stress markers.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUKPLREPIXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918740
Record name 3-[(4-Chlorophenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93073-24-6
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-chlorophenyl)methyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4-Chlorophenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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